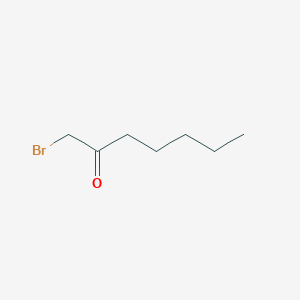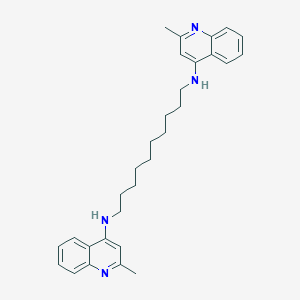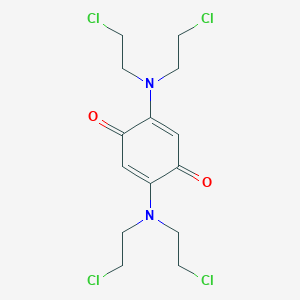
1,4-Benzoquinone-2,5-dimustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzoquinone-2,5-dimustard (BQDM) is a synthetic compound that belongs to the class of nitrogen mustard compounds. It is a bifunctional alkylating agent that has been widely used in scientific research for its potential applications in cancer treatment. BQDM has been shown to exhibit potent anticancer activity by inducing DNA damage and inhibiting DNA synthesis.
Wirkmechanismus
1,4-Benzoquinone-2,5-dimustard is a bifunctional alkylating agent that can crosslink DNA strands and induce DNA damage. The DNA damage can lead to cell cycle arrest and apoptosis. 1,4-Benzoquinone-2,5-dimustard can also inhibit DNA synthesis by forming adducts with DNA bases, which can interfere with the replication process.
Biochemical and Physiological Effects:
1,4-Benzoquinone-2,5-dimustard has been shown to induce oxidative stress and activate the MAPK/ERK pathway in cancer cells. It can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. 1,4-Benzoquinone-2,5-dimustard has been shown to exhibit low toxicity in normal cells, indicating its potential selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Benzoquinone-2,5-dimustard has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer activity against a wide range of cancer cell lines. However, 1,4-Benzoquinone-2,5-dimustard has several limitations as well. It is highly reactive and can form adducts with other biomolecules, such as proteins and RNA. This can lead to nonspecific effects and interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Benzoquinone-2,5-dimustard. One potential direction is to develop more selective and less reactive derivatives of 1,4-Benzoquinone-2,5-dimustard that can exhibit potent anticancer activity with minimal side effects. Another direction is to investigate the mechanism of action of 1,4-Benzoquinone-2,5-dimustard in more detail, including its interactions with other biomolecules and signaling pathways. Finally, the potential applications of 1,4-Benzoquinone-2,5-dimustard in combination with other anticancer agents, such as radiation therapy and chemotherapy, should be explored further.
Synthesemethoden
1,4-Benzoquinone-2,5-dimustard can be synthesized by the reaction of 2,5-dimercapto-1,4-benzoquinone with nitrogen mustard, such as bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in anhydrous ethanol under reflux for several hours. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
1,4-Benzoquinone-2,5-dimustard has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1,4-Benzoquinone-2,5-dimustard induces DNA damage and inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
CAS-Nummer |
15482-81-2 |
|---|---|
Produktname |
1,4-Benzoquinone-2,5-dimustard |
Molekularformel |
C14H18Cl4N2O2 |
Molekulargewicht |
388.1 g/mol |
IUPAC-Name |
2,5-bis[bis(2-chloroethyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl4N2O2/c15-1-5-19(6-2-16)11-9-14(22)12(10-13(11)21)20(7-3-17)8-4-18/h9-10H,1-8H2 |
InChI-Schlüssel |
ZYPXOVBSTMWXQK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
Kanonische SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
Andere CAS-Nummern |
15482-81-2 |
Synonyme |
1,4-benzoquinone-2,5-dimustard 1,4-BQDM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



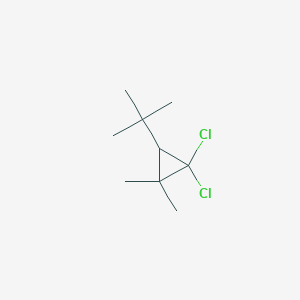
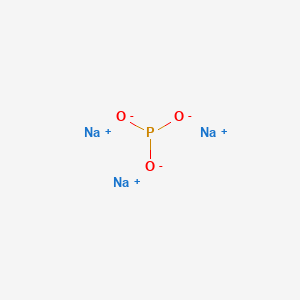
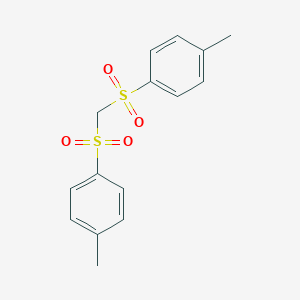
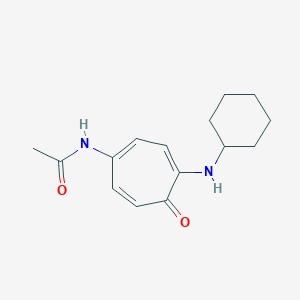
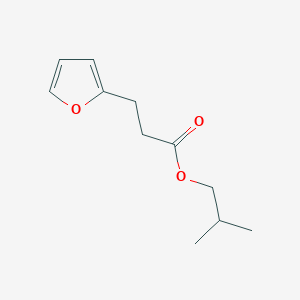
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
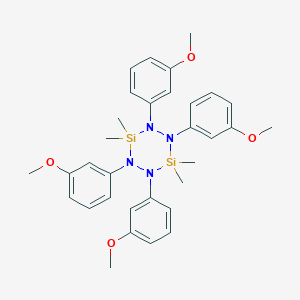
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)




